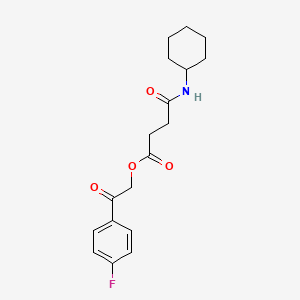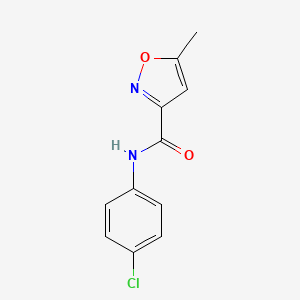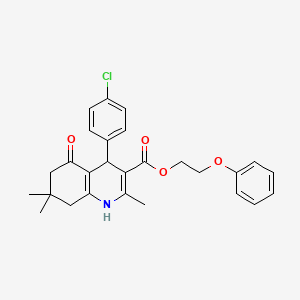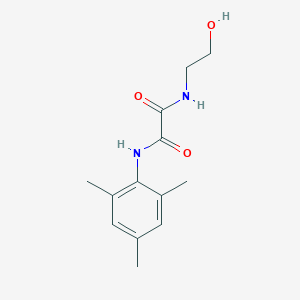![molecular formula C18H22O3 B5138982 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5138982.png)
1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene, also known as IPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the family of phenyl ether compounds and has a molecular weight of 326.42 g/mol.
Mechanism of Action
The mechanism of action of 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene is not well understood. However, it is believed that the presence of the phenyl ether group in 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene plays a crucial role in its electronic properties. The ether group is known to enhance the electron-donating ability of the molecule, leading to improved charge transport properties.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene. However, studies have shown that 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene is relatively non-toxic and has low cytotoxicity. This makes it a suitable material for use in biological applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene is its ease of synthesis. The synthesis of 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene can be achieved with high yield using a simple two-step process. Additionally, 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene exhibits excellent charge transport properties, making it a suitable material for use in various electronic applications. However, one limitation of 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene is its limited solubility in common organic solvents, which can make it challenging to work with in certain applications.
Future Directions
There are several future directions for research on 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene. One area of research is the synthesis of new derivatives of 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene with improved electronic and optical properties. Another area of research is the use of 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene in biological applications, such as drug delivery and bioimaging. Additionally, further studies are needed to understand the mechanism of action of 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene and its potential applications in various fields.
In conclusion, 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene is a promising material with potential applications in various fields, including organic electronics and biological applications. The synthesis of 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene is a straightforward process, and the compound exhibits excellent charge transport properties. Further research is needed to fully understand the mechanism of action of 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene and its potential applications.
Synthesis Methods
The synthesis of 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene involves the reaction of 4-methoxyphenol with 2-chloroethyl ethyl ether to form 2-(4-methoxyphenoxy)ethyl ether. This intermediate is then reacted with 1-isopropyl-4-bromobenzene in the presence of a base to form 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene. The synthesis of 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene is a straightforward process and can be achieved with high yield.
Scientific Research Applications
1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene has been extensively studied for its potential applications in various fields. One of the most promising applications of 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene is in the field of organic electronics. 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene has been found to exhibit excellent charge transport properties, making it a suitable material for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). 1-isopropyl-4-[2-(4-methoxyphenoxy)ethoxy]benzene has also been studied for its potential use as a building block for the synthesis of other functional materials.
properties
IUPAC Name |
1-methoxy-4-[2-(4-propan-2-ylphenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14(2)15-4-6-17(7-5-15)20-12-13-21-18-10-8-16(19-3)9-11-18/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZRQJXFIWINFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-4-[2-(4-propan-2-ylphenoxy)ethoxy]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5138901.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138905.png)

![1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5138915.png)


![1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5138928.png)
![2-[4-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]-1-methylethyl benzoate](/img/structure/B5138932.png)
![N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5138939.png)
![3-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid](/img/structure/B5138943.png)
![4-{[3-(4-morpholinyl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B5138954.png)
![ethyl [2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5138960.png)
![(2R*,3R*)-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5138965.png)
